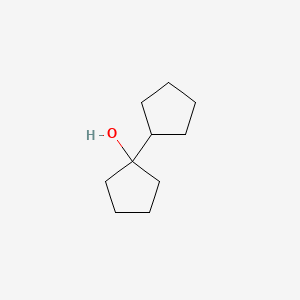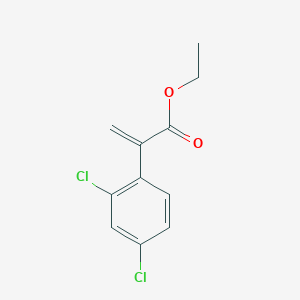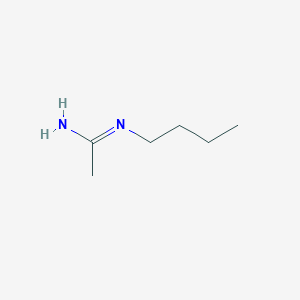
N-butyl-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-acetamidine is an organic compound with the molecular formula C6H13NO. It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. Amidines are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-acetamidine can be synthesized through several methods. One common method involves the reaction of acetonitrile with butylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product. Another method involves the reaction of acetamidine hydrochloride with butylamine, followed by neutralization with a base to obtain the free base form of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-acetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
Scientific Research Applications
N-butyl-acetamidine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of energetic materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-acetamidine
- N-ethyl-acetamidine
- N-propyl-acetamidine
- N-isopropyl-acetamidine
Uniqueness
N-butyl-acetamidine is unique due to its specific structural features, such as the butyl group attached to the amidine moiety. This structural variation can influence its reactivity, biological activity, and physical properties compared to other similar compounds. For example, the longer butyl chain may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N'-butylethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8) |
InChI Key |
SGZTZYQJFPLMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



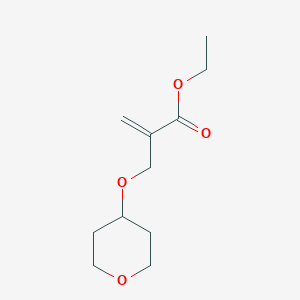
![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)
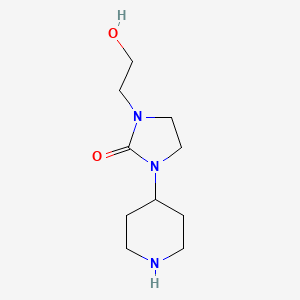
![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
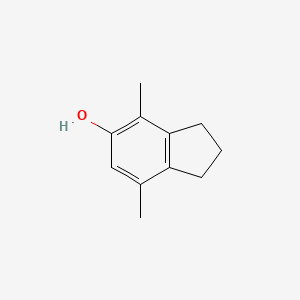
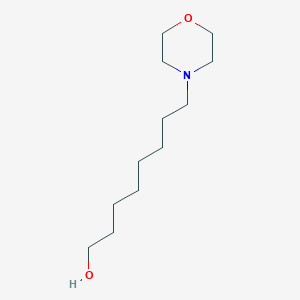
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
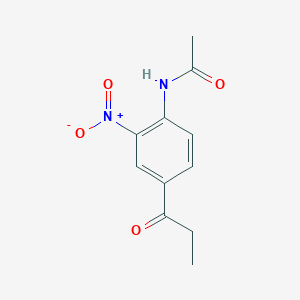
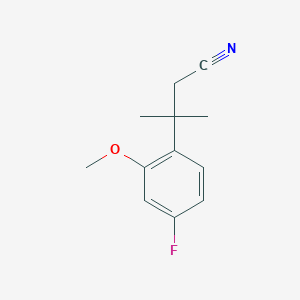
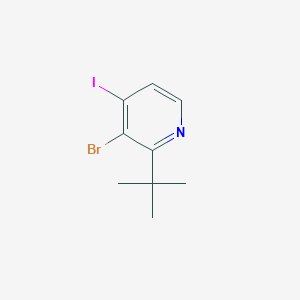
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)
